molecular formula C9H10ClNO2 B12855838 Methyl (R)-2-amino-2-(3-chlorophenyl)acetate

Methyl (R)-2-amino-2-(3-chlorophenyl)acetate

Cat. No.: B12855838
M. Wt: 199.63 g/mol
InChI Key: MXKXDSBRKXFPGE-MRVPVSSYSA-N
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Description

Methyl ®-2-amino-2-(3-chlorophenyl)acetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a chlorophenyl group, and an ester functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-2-(3-chlorophenyl)acetate typically involves the esterification of ®-2-amino-2-(3-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

(R)-2-amino-2-(3-chlorophenyl)acetic acid+methanolacid catalystMethyl (R)-2-amino-2-(3-chlorophenyl)acetate+water\text{(R)-2-amino-2-(3-chlorophenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{Methyl (R)-2-amino-2-(3-chlorophenyl)acetate} + \text{water} (R)-2-amino-2-(3-chlorophenyl)acetic acid+methanolacid catalyst​Methyl (R)-2-amino-2-(3-chlorophenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-amino-2-(3-chlorophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-2-(3-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl ®-2-amino-2-(3-chlorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereospecific interactions, which can influence its biological activity. The pathways involved may include binding to active sites of enzymes, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-amino-2-(3-chlorophenyl)acetate: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.

    Methyl 2-amino-2-phenylacetate: Lacks the chlorine atom on the phenyl ring, resulting in different chemical and biological properties.

    Ethyl ®-2-amino-2-(3-chlorophenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl ®-2-amino-2-(3-chlorophenyl)acetate is unique due to its specific stereochemistry and the presence of the chlorine atom on the phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Biological Activity

Molecular Interactions and Mechanisms

The biological activity of Methyl (R)-2-amino-2-(3-chlorophenyl)acetate is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. Its chiral nature allows for stereospecific interactions, which significantly influence its pharmacological effects. These interactions are crucial in determining the compound's potential therapeutic applications.

Enzyme Inhibition

One of the primary mechanisms of action for this compound is enzyme inhibition. Studies have shown that it can modulate the activity of various enzymes, including those involved in cell signaling pathways and metabolic processes.

Case Study: MAPK/ERK Pathway Modulation

Research has demonstrated that this compound can influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation has potential implications for cancer research and treatment.

Receptor Binding

The compound also exhibits significant receptor binding activity, which contributes to its diverse biological effects. Its ability to interact with specific receptors can lead to various physiological responses, making it a promising candidate for drug development.

Analgesic and Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit potential as an analgesic or anti-inflammatory agent. While further research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy, these initial findings are promising for pain management and inflammatory disorders.

Anticancer Activity

Recent investigations have explored the anticancer potential of compounds structurally similar to this compound. A study on related compounds examined their binding affinity to human thymidylate synthase, an enzyme crucial in DNA synthesis and a target for cancer therapy .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM) against HeLa cells
Doxorubicin (standard)2.29
Compound A11.00
Compound B0.69

While this data is for related compounds, it suggests potential anticancer activity for this compound, warranting further investigation .

Metabolic Pathways and Cellular Effects

This compound is involved in various metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as aminotransferases and decarboxylases, facilitating the conversion of amino acids into neurotransmitters and other bioactive compounds.

Cellular Signaling

The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By affecting gene expression, it can alter the production of proteins involved in cell cycle regulation, apoptosis, and metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments, where it exerts its biochemical effects.

Structure-Activity Relationship

The biological activity of this compound is closely tied to its structural features. The positioning of the chlorine substituent and its specific chiral configuration contribute significantly to its biological activity.

Comparative Analysis

A comparison with structurally similar compounds reveals the importance of specific molecular features:

  • The presence of electron-withdrawing groups, such as chlorine, at specific positions enhances biological activity .
  • The chiral center plays a crucial role in determining the compound's interactions with biological targets.
  • The methyl ester group contributes to the compound's lipophilicity and membrane permeability.

Future Research Directions

While significant progress has been made in understanding the biological activity of this compound, several areas require further investigation:

  • Detailed mechanistic studies to elucidate its precise mode of action in various biological systems.
  • Comprehensive toxicology studies to assess its safety profile for potential therapeutic use.
  • Exploration of its effects on specific disease models, particularly in cancer and inflammatory disorders.
  • Investigation of potential synergistic effects with other therapeutic agents.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(3-chlorophenyl)acetate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m1/s1

InChI Key

MXKXDSBRKXFPGE-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)Cl)N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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